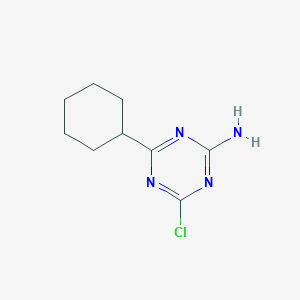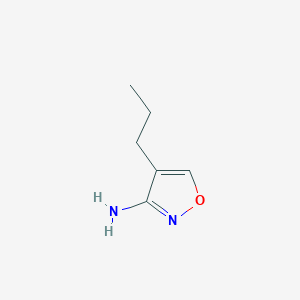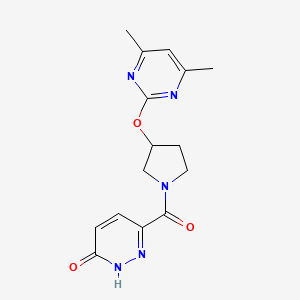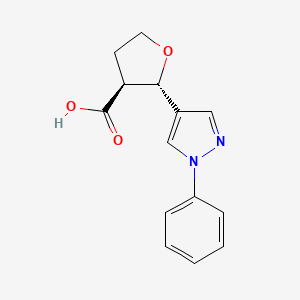
(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, commonly known as PPOC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPOC belongs to the class of oxolane carboxylic acids and has a molecular formula of C15H14N2O3.
Wirkmechanismus
The mechanism of action of PPOC is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, PPOC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. In inflammation research, PPOC has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory cytokines. In neurological disorder research, PPOC has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and neuroprotection.
Biochemical and Physiological Effects:
PPOC has been shown to have various biochemical and physiological effects in different fields of research. In cancer research, PPOC has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, PPOC has been shown to reduce the production of inflammatory cytokines and alleviate inflammation. In neurological disorder research, PPOC has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PPOC in lab experiments is its potential therapeutic applications in various fields of research. PPOC has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using PPOC in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for PPOC research, including:
1. Further investigation of the mechanism of action of PPOC to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to improve the yield and purity of PPOC.
3. Evaluation of the efficacy and safety of PPOC in preclinical and clinical trials.
4. Investigation of the potential synergistic effects of PPOC with other drugs or therapies.
5. Exploration of the use of PPOC as a diagnostic tool for cancer or neurological disorders.
6. Investigation of the potential use of PPOC in combination with immunotherapy for cancer treatment.
Conclusion:
In conclusion, PPOC is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis method of PPOC involves the reaction of 1-phenyl-1H-pyrazol-4-ylhydrazine and ethyl 2,3-epoxypropanoate in the presence of a catalyst. The mechanism of action of PPOC involves the inhibition of specific enzymes and signaling pathways. PPOC has been shown to have various biochemical and physiological effects in different fields of research. One advantage of using PPOC in lab experiments is its potential therapeutic applications, but one limitation is its low solubility in water. There are several future directions for PPOC research, including further investigation of its mechanism of action, development of more efficient synthesis methods, and evaluation of its efficacy and safety in preclinical and clinical trials.
Synthesemethoden
The synthesis of PPOC involves the reaction of 1-phenyl-1H-pyrazol-4-ylhydrazine and ethyl 2,3-epoxypropanoate in the presence of a catalyst. The resulting product is then hydrolyzed to obtain PPOC. The synthesis of PPOC has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
PPOC has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, PPOC has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that PPOC can reduce the production of inflammatory cytokines and alleviate inflammation. In neurological disorder research, PPOC has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
(2S,3S)-2-(1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-14(18)12-6-7-19-13(12)10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9,12-13H,6-7H2,(H,17,18)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXAWODZIJMEBU-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


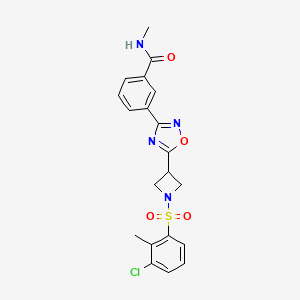

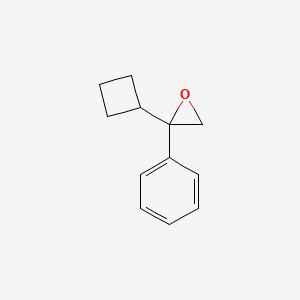
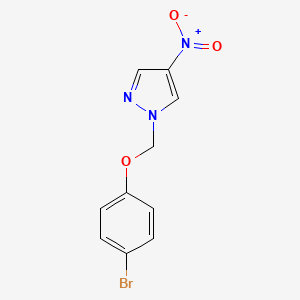
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2800329.png)

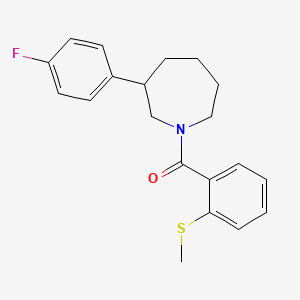
![Tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2800335.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2800336.png)
![10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione](/img/structure/B2800337.png)
